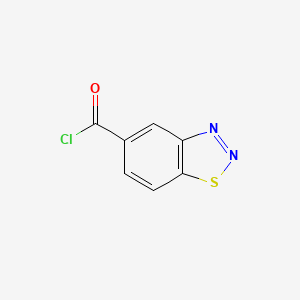

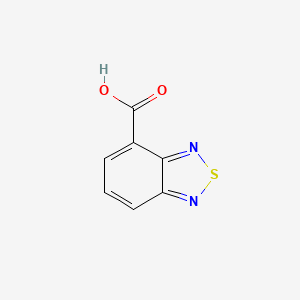

1,2,3-ベンゾチアジアゾール-5-カルボニルクロリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1,2,3-Benzothiadiazole-5-carbonyl chloride, closely related to 2,1,3-Benzothiadiazole (BTD), is a significant nucleus in the chemistry of photoluminescent compounds, particularly in the field of light technology. BTD derivatives are extensively studied due to their potential applications in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and other technologies .

Synthesis Analysis

The synthesis of BTD derivatives, which are structurally similar to 1,2,3-Benzothiadiazole-5-carbonyl chloride, involves various methods. For instance, an elemental sulfur-mediated reaction has been developed to synthesize 1,2,4-thiadiazoles, which are structurally related to BTD derivatives. This method is metal-free, ligand-free, and uses elemental sulfur as an oxidant, displaying mild reaction conditions and a broad substrate scope . Additionally, a new procedure for the preparation of 2,1,3-benzothiadiazole from o-phenylenediamine has been reported, which may be relevant to the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of BTD derivatives has been characterized using various spectroscopic methods. For example, the structure of 1,3-benzothiazole-6-carboxamidinium chloride dihydrate, a compound with a similar benzothiadiazole core, has been determined, revealing a three-dimensional network interconnected by hydrogen bonds . Quantum chemical modeling based on Density Functional Theory (DFT) calculations has also been employed to predict and evaluate the molecular structure, NMR, and other electronic properties of benzothiazole derivatives .

Chemical Reactions Analysis

BTD derivatives undergo various chemical reactions that are crucial for their application in light technology. Cyclopalladation reactions have been used to create novel dimeric complexes from 4-aryl-2,1,3-benzothiadiazoles, which can then be converted into monomeric complexes with interesting photophysical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of BTD derivatives are key to their functionality in light-emitting applications. The photophysical properties of cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles have been investigated, revealing intense absorption and fluorescence emission in solution at room temperature, which is indicative of their potential use in light technology . Theoretical calculations have provided insights into the electronic properties, such as ionization potential, electron affinity, global hardness, and electrophilicity, which are important for understanding the reactivity and stability of these compounds .

科学的研究の応用

がん研究

がん研究において、1,2,3-ベンゾチアジアゾール-5-カルボニルクロリドは、がんの進行に関与する特定の経路を標的とする低分子阻害剤の合成における前駆体として役立ちます。 これは、相同組換えDNA修復が欠損しているがんの治療に有望なPARP阻害剤の開発に使用されてきました .

Safety and Hazards

While specific safety and hazards information for 1,2,3-Benzothiadiazole-5-carbonyl chloride was not found, general safety measures for handling similar chemicals include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

作用機序

Target of Action

It is used as a reactant in the preparation of phthalazinones , which are known to inhibit Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair .

Mode of Action

Its derivative phthalazinones are known to inhibit parp, thereby preventing the repair of dna damage and leading to cell death .

Biochemical Pathways

The compound is involved in the synthesis of phthalazinones , which affect the DNA Damage Response (DDR) pathway. By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks.

Result of Action

Its derivative phthalazinones, by inhibiting parp, can lead to an accumulation of dna damage in cells, potentially causing cell death . This makes them potential therapeutic agents for cancers deficient in Homologous Recombination (HR) dependent DNA Double-Strand Break (DSB) repair pathway .

生化学分析

Biochemical Properties

1,2,3-Benzothiadiazole-5-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles due to the presence of the carbonyl chloride group, which makes it a valuable reagent in organic synthesis . The compound’s interactions with enzymes and proteins often involve the formation of covalent bonds, leading to the modification of these biomolecules’ structures and functions.

Cellular Effects

1,2,3-Benzothiadiazole-5-carbonyl chloride has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 1,2,3-Benzothiadiazole-5-carbonyl chloride involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding often results in conformational changes in the biomolecules, affecting their activity and function . Furthermore, 1,2,3-Benzothiadiazole-5-carbonyl chloride can influence gene expression by interacting with DNA or RNA, thereby modulating the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3-Benzothiadiazole-5-carbonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2,3-Benzothiadiazole-5-carbonyl chloride is relatively stable under ambient conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1,2,3-Benzothiadiazole-5-carbonyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of 1,2,3-Benzothiadiazole-5-carbonyl chloride may result in toxic or adverse effects, including cellular damage and organ toxicity.

Metabolic Pathways

1,2,3-Benzothiadiazole-5-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s reactivity with nucleophiles allows it to participate in reactions that modify metabolic intermediates, thereby altering the overall metabolic profile of cells . These interactions can have downstream effects on cellular energy production, biosynthesis, and detoxification processes.

Transport and Distribution

The transport and distribution of 1,2,3-Benzothiadiazole-5-carbonyl chloride within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or organelles, influencing its localization and accumulation. The distribution of 1,2,3-Benzothiadiazole-5-carbonyl chloride within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

1,2,3-Benzothiadiazole-5-carbonyl chloride exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of 1,2,3-Benzothiadiazole-5-carbonyl chloride is crucial for understanding its precise biochemical effects.

特性

IUPAC Name |

1,2,3-benzothiadiazole-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2OS/c8-7(11)4-1-2-6-5(3-4)9-10-12-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSTUOLSYXVSND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)N=NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370735 |

Source

|

| Record name | 1,2,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321309-32-4 |

Source

|

| Record name | 1,2,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

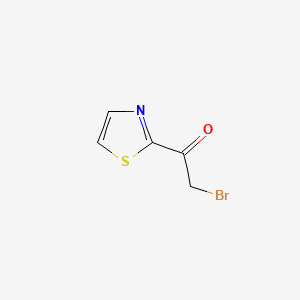

![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)